molecular formula C13H19N3O5 B021141 Ibu-deoxycytidine CAS No. 110522-75-3

Ibu-deoxycytidine

Número de catálogo B021141
Número CAS: 110522-75-3
Peso molecular: 297.31 g/mol
Clave InChI: PDTIVAGPIHEWDX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ibu-deoxycytidine (Ibu-dC) is a synthetic nucleoside analogue that has been used in laboratory experiments for a variety of scientific research applications. Ibu-dC is a structural analogue of the natural nucleoside deoxycytidine and is known to have unique biochemical and physiological effects.

Aplicaciones Científicas De Investigación

  • Decitabine Pharmacokinetics and Pharmacodynamics : Decitabine, a deoxycytidine analog, has been studied for its potential in modifying cellular epigenetics, gene expression, and differentiation. The research by Lavelle et al. (2012) focused on the use of tetrahydrouridine (THU), which, when combined with oral Decitabine, could facilitate accessible noncytotoxic DNMT1-targeted therapy. This combination showed potential for treating hemoglobinopathy by increasing fetal hemoglobin without myelotoxicity (Lavelle et al., 2012).

  • Clinical and Pharmacological Studies of 5-Iodo-2'-Deoxycytidine : The clinical pharmacology of 5-iodo-2′-deoxycytidine (ICDR) was compared with that of 5-iodo-2′-deoxyuridine (IUDR) by Calabresi et al. (1963). Their research revealed extensive deamination of ICDR, leading to the formation of iodide. The study observed inhibitory effects on rapidly growing normal tissues and potential antineoplastic effects, particularly in cases where sustained blood levels of the drug were maintained (Calabresi et al., 1963).

  • Pharmacokinetics of 5-Fluoro-2′-Deoxycytidine : Beumer et al. (2006) explored the pharmacokinetics, metabolism, and oral bioavailability of 5-fluoro-2′-deoxycytidine (FdCyd) in mice. Their study indicated that FdCyd, when combined with THU, showed increased exposure and decreased exposure to its metabolites, suggesting a promising approach for clinical testing (Beumer et al., 2006).

  • Down-Regulation of hTERT Expression : Hájek et al. (2008) investigated the alpha anomer of 5-aza-2'-deoxycytidine (alpha-5-azadCyd) for its capability to down-regulate hTERT expression in HL-60 cells. This study highlighted the potential of DNA methylation inhibitors in anticancer therapy, especially in inhibiting hTERT expression, a crucial aspect of cancer cell proliferation (Hájek et al., 2008).

  • Mechanisms of Resistance to 5-Aza-2'-Deoxycytidine in Cancer Cell Lines : Qin et al. (2009) explored the resistance mechanisms to 5-aza-2'-deoxycytidine (DAC) in cancer cell lines. The study found that resistance could be rapidly induced by drug exposure and was related to mutations in the DCK gene. This research provides insights into the mechanisms underlying resistance to DNA hypomethylating agents in cancer therapy (Qin et al., 2009).

  • Gemcitabine Pharmacokinetics and Tailor-Made Therapy : Ueno et al. (2007) conducted a pharmacogenomic study on gemcitabine, a deoxycytidine analogue, to explore the potential for individualized cancer chemotherapy based on genetic polymorphisms affecting its metabolism. This approach could lead to more effective and tailored treatments for cancer patients (Ueno et al., 2007).

Mecanismo De Acción

Target of Action

Ibu-deoxycytidine, also known as Decitabine, is a nucleic acid synthesis inhibitor . Its primary target is DNA methyltransferase , an enzyme that adds a methyl group to the DNA molecule . This methylation can change the activity of a DNA segment without changing the sequence. When located in a gene promoter, DNA methylation typically acts to repress gene transcription .

Mode of Action

Decitabine incorporates into DNA strands upon replication . When DNA methyltransferases (DNMTs) such as DNMT1, are engaged to bind the DNA and to replicate the methylation to the daughter strand, DNMTs are bound to decitabine irreversibly and cannot disengage . Therefore, the action of decitabine is division-dependent, meaning the cells have to divide in order for the pharmaceutical to act .

Biochemical Pathways

Decitabine is a hypomethylating agent . It hypomethylates DNA by inhibiting DNA methyltransferase . It functions in a similar manner to azacitidine, although decitabine can only be incorporated into DNA strands while azacitidine can be incorporated into both DNA and RNA chains . The key prerequisite of the therapeutic action of these analogues is their incorporation into DNA .

Pharmacokinetics

The plasma half-life of Decitabine in humans is approximately 20 minutes due to the high levels in the liver of cytidine deaminase, the enzyme that inactivates this analogue . This provides a rationale to use an inhibitor of cytidine deaminase in combination with Decitabine .

Result of Action

Decitabine is used to treat myelodysplastic syndromes (MDS) including previously treated and untreated, de novo and secondary MDS of all French-American-British subtypes . It also has EU approval for acute myeloid leukemia (AML) . Decitabine can reactivate tumor suppressor genes silenced by aberrant DNA methylation, a frequent event in all types of cancer .

Action Environment

The action of Decitabine is influenced by several environmental factors. For instance, the presence of cytidine deaminase in the liver can inactivate Decitabine, reducing its efficacy . Additionally, the rate of cell division can impact the effectiveness of Decitabine, as the cells must divide for the drug to act . Therefore, cancer cells which divide much more rapidly than most other cells in the body will be more severely affected by Decitabine just because they replicate more .

Direcciones Futuras

The approach to patient engagement in drug development has changed rapidly due to many factors, including the complexity of innovative drugs and the need to demonstrate outcomes of relevance to patients . This could potentially influence the future directions of Ibu-deoxycytidine.

Análisis Bioquímico

Biochemical Properties

Ibu-deoxycytidine interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is deoxycytidine kinase (dCK), which is the rate-limiting enzyme that catalyzes the first phosphorylation step to form cytarabine monophosphate . The nature of these interactions is primarily enzymatic, where this compound serves as a substrate for the enzymes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that the addition of pyrimidine nucleosides can increase cell growth, leading to an elevated concentration of the product .

Molecular Mechanism

The mechanism of action of this compound is complex and involves several steps at the molecular level. It binds with biomolecules, inhibits or activates enzymes, and induces changes in gene expression. For instance, it is known to interact with deoxycytidine kinase, a key enzyme in its metabolic pathway .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound exhibits changes in its effects. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific studies on this compound are limited, it is known that the effects of similar compounds like 5-aza-2′-deoxycytidine have been studied extensively in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes like deoxycytidine kinase and is part of the nucleoside salvage pathway . It can also affect metabolic flux or metabolite levels.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are crucial aspects of its biochemistry. While specific information on this compound is limited, it is known that similar compounds like deoxycytidine are mainly located in the cytoplasm in several cell types .

Propiedades

IUPAC Name

N-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O5/c1-7(2)12(19)14-10-3-4-16(13(20)15-10)11-5-8(18)9(6-17)21-11/h3-4,7-9,11,17-18H,5-6H2,1-2H3,(H,14,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTIVAGPIHEWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC(=O)N(C=C1)C2CC(C(O2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401806
Record name ST056931
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

110522-75-3
Record name ST056931
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ibu-deoxycytidine
Reactant of Route 2
Reactant of Route 2
Ibu-deoxycytidine
Reactant of Route 3
Reactant of Route 3
Ibu-deoxycytidine
Reactant of Route 4
Reactant of Route 4
Ibu-deoxycytidine
Reactant of Route 5
Reactant of Route 5
Ibu-deoxycytidine
Reactant of Route 6
Reactant of Route 6
Ibu-deoxycytidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.